N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Anti-cancer Breast cancer Tetrahydroisoquinoline

This 2,3-dimethylphenyl substituted tetrahydroisoquinoline sulfonyl benzamide is NOT interchangeable with its 2,5-dimethyl isomer (CAS 476326-25-7). Subtle methyl group positioning dramatically alters target binding and pharmacokinetic profiles within this chemotype, requiring experimental validation. With no public bioactivity data, it serves as a critical regioisomeric probe or putative inactive control for phenotypic screening campaigns. Ensure structural verification before use.

Molecular Formula C24H24N2O3S
Molecular Weight 420.53
CAS No. 391876-87-2
Cat. No. B2805017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
CAS391876-87-2
Molecular FormulaC24H24N2O3S
Molecular Weight420.53
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C
InChIInChI=1S/C24H24N2O3S/c1-17-6-5-9-23(18(17)2)25-24(27)20-10-12-22(13-11-20)30(28,29)26-15-14-19-7-3-4-8-21(19)16-26/h3-13H,14-16H2,1-2H3,(H,25,27)
InChIKeyVXAZQZNIYOGEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-87-2): A Sulfonyl Benzamide Research Compound


N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-87-2) is a synthetic organic compound belonging to the N-substituted tetrahydroisoquinoline sulfonyl benzamide class. Its core structure combines a 1,2,3,4-tetrahydroisoquinoline sulfonamide with a 2,3-dimethylphenyl benzamide [1]. The compound has a molecular weight of 420.5 g/mol and a high lipophilicity (XLogP3 4.2), indicating a drug-like physicochemical profile [1]. While this chemotype has been explored in anti-cancer research, quantitative biological data for this specific compound is extremely limited in the public domain, making direct procurement decisions challenging without further experimental validation.

Why Generic Substitution Fails for N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide: Structural Nuances Matter


Close analogs within the N-substituted tetrahydroisoquinoline sulfonyl benzamide family cannot be assumed to be functionally interchangeable. Patent literature indicates that subtle changes in the substitution pattern on the phenyl rings can significantly modulate anti-proliferative activity, with some derivatives achieving IC50 values 6- to 10-fold lower than tamoxifen against breast cancer cells [1]. The precise positional isomerism—for example, 2,3-dimethylphenyl versus the closely related 2,5-dimethylphenyl (CAS 476326-25-7)—alters the three-dimensional orientation of the key methyl groups, which is known to influence target binding and pharmacokinetics in this class [2]. However, no direct head-to-head comparison data exists for this specific compound against its nearest analogs, making experimental verification essential for any procurement decision.

Quantitative Differentiation Evidence for Procurement of N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide


Anti-Proliferative Activity in Breast Cancer: Class-Level Potency Reference

The target compound belongs to a class of N-substituted tetrahydroisoquinoline benzamide/benzene sulfonamide derivatives reported to exhibit anti-proliferative activity against breast cancer cells. Patent exemplifications for the class demonstrate IC50 values 6- to 10-fold lower than tamoxifen, a standard breast cancer therapeutic [1]. This establishes a baseline expectation for the chemotype, but no specific IC50 data exists for the 2,3-dimethylphenyl variant. Without direct comparator data, the sole quantifiable differentiation for this compound is its unique regiochemistry (2,3- vs. 2,5-dimethyl substitution), which remains uncharacterized experimentally.

Anti-cancer Breast cancer Tetrahydroisoquinoline

Physicochemical Profile Differentiation: Lipophilicity and Molecular Descriptors

The target compound has a calculated XLogP3 value of 4.2 [1]. Its positional isomer, N-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 476326-25-7), also has an XLogP3 of 4.2 [2]. The topological polar surface area (TPSA) for the 2,5-isomer is reported as 74.9 Ų [2]. While these computed values are identical for the two isomers, subtle conformational differences due to the methyl group positions could influence thermodynamic solubility and target binding; however, no experimental solubility or permeability data are available to quantify this for the 2,3-isomer.

Drug-like properties Lipophilicity Molecular descriptor

Regiochemical Differentiation: 2,3- vs 2,5-Dimethylphenyl Substitution and Potential Selectivity Impact

The only quantifiable difference between the target compound and its nearest analog is the position of the two methyl groups on the aniline-derived phenyl ring: 2,3-dimethyl (target) vs 2,5-dimethyl (comparator) [1][2]. In related sulfonamide and benzamide series, such regiochemical variations have been shown to alter the dihedral angle between aromatic rings, affecting hydrogen-bonding patterns and target selectivity [3]. However, no quantitative potency, selectivity, or functional assay data exist for either compound in any biological system. This positions the 2,3-isomer as a useful structure-activity relationship (SAR) probe for exploring the effect of methyl group position on biological activity within this chemotype, but not as a validated, superior entity.

Structure-Activity Relationship Regiochemistry Selectivity

Recommended Application Scenarios for Procuring N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide


Structure-Activity Relationship (SAR) Probe for Regiochemical Optimization

This compound serves as a precisely defined regioisomeric probe for exploring the impact of methyl group positioning on the biological activity of tetrahydroisoquinoline sulfonyl benzamides. It allows direct comparison with the 2,5-dimethyl isomer (CAS 476326-25-7) in breast cancer or other target-based assays referenced in patent literature [1].

Reference Compound for Drug Metabolism and Pharmacokinetics (DMPK) Studies of the Chemotype

With its high lipophilicity (XLogP3 4.2) and moderate molecular weight (420.5 g/mol), the compound can be used as a representative of the chemotype in early-phase DMPK screening, such as microsomal stability or CYP inhibition assays, to generate SAR data for this under-explored scaffold [1].

Negative Control in Target-Discovery Screens Focused on Tetrahydroisoquinoline Derivatives

Given the absence of any reported specific bioactivity, this compound could serve as a chemically similar, putatively inactive control in phenotypic screens aiming to identify active tetrahydroisoquinoline-based hits, helping to deconvolute structure-dependent activity.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.